molecular formula C5H4N2O2 B188909 Pyrimidine-5-carboxylic acid CAS No. 4595-61-3

Pyrimidine-5-carboxylic acid

Cat. No.: B188909
CAS No.: 4595-61-3
M. Wt: 124.1 g/mol
InChI Key: IIVUJUOJERNGQX-UHFFFAOYSA-N
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Description

Pyrimidine-5-carboxylic acid is an aromatic heterocyclic organic compound with the molecular formula C5H4N2O2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant role in various biological and chemical processes, making it a compound of interest in scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

Pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is influenced by factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific route by which the Dimroth rearrangement takes place depends on many factors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are subject to its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. Its localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are subject to any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of amidines with carbonyl compounds such as esters, aldehydes, or ketones. This reaction is often facilitated by catalysts like copper or zinc chloride and may involve oxidative dehydrogenation and annulation steps . Another method includes the use of sodium salts of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to produce pyrimidine-5-carboxylic esters, which can then be hydrolyzed to yield the acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Comparison with Similar Compounds

Pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives such as:

  • Pyrimidine-2-carboxylic acid
  • Pyrimidine-4-carboxylic acid
  • 2,4-Diaminopyrimidine

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functionalization allows for targeted interactions with biological molecules, making it a valuable compound in drug design and development .

Biological Activity

Pyrimidine-5-carboxylic acid, a derivative of pyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological effects, particularly focusing on its anti-inflammatory, anticancer, and metabolic regulatory properties.

Overview of this compound

This compound is characterized by its pyrimidine ring structure with a carboxylic acid functional group at the 5-position. This structural feature is crucial for its biological activity, influencing interactions with various biological targets.

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound exhibits inhibitory effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes.

  • COX Inhibition : this compound and its derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which play a significant role in the inflammatory process. For instance, compounds derived from pyrimidines demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Case Study

In a study evaluating several pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models, compounds exhibited significant reductions in edema comparable to indomethacin (ED50 values ranging from 8.23 to 11.60 μM) . This suggests that this compound derivatives could serve as effective anti-inflammatory agents.

2. Anticancer Activity

This compound has also been explored for its anticancer properties, particularly as a potential lead compound in the development of cancer therapeutics.

  • Cell Cycle Regulation : Studies indicate that pyrimidine derivatives can induce cell cycle arrest in cancer cells. For example, a derivative known as 4,6-bisbenzylthio-2-methylthiothis compound was identified as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ), influencing adipocyte differentiation and exhibiting antidiabetic properties alongside anticancer effects .

Research Findings

A series of pyrimidine derivatives were synthesized and tested against various cancer cell lines (e.g., MCF-7, HCT116). One notable compound showed IC50 values ranging from 1.57 to 11.9 μM against these cell lines, indicating potent cytotoxicity . Additionally, some derivatives demonstrated selectivity for cancer cells over normal cells, highlighting their therapeutic potential.

3. Metabolic Effects

This compound has been implicated in metabolic regulation, particularly concerning glucose metabolism.

Research Insights

In vivo studies have shown that certain pyrimidine derivatives can enhance insulin sensitivity and exhibit antidiabetic effects comparable to established medications like rosiglitazone. For instance, one study reported that a specific derivative displayed comparable efficacy in db/db mice models while being less potent than rosiglitazone .

Summary of Biological Activities

Activity Mechanism Key Findings
Anti-inflammatoryInhibition of COX enzymesComparable IC50 values to celecoxib; significant edema reduction in animal models
AnticancerInduction of cell cycle arrestPotent cytotoxicity against MCF-7 and HCT116 with IC50 values between 1.57–11.9 μM
Metabolic RegulationEnhancement of insulin sensitivitySimilar efficacy to rosiglitazone in db/db mice; potential antidiabetic properties

Properties

IUPAC Name

pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-1-6-3-7-2-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVUJUOJERNGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196663
Record name Pyrimidine-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4595-61-3
Record name 5-Pyrimidinecarboxylic acid
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Record name Pyrimidine-5-carboxylic acid
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Record name Pyrimidine-5-carboxylic acid
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Record name Pyrimidine-5-carboxylic acid
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Synthesis routes and methods

Procedure details

n-Butyllithium (1.6M in hexane, 6.9 ml, 11 mmol) was added to dry THF (10 ml) and the solution was cooled to -100° C. A solution of 5-bromopyrimidine (1.59 g, 10 mmol) in dry THF (50 ml) was added slowly. After 15 min at -80° to -100° C., the mixture was added dropwise onto solid carbon dioxide in dry THF. After warming to room temperature, the mixture was made slightly acidic with dilute sulphuric acid. The solid was filtered off and extracted with ethanol. The extract was filtered and evaporated and the residue was re-extracted with methanol. Evaporation of solvent gave the title compound (1.48 g, 100%).
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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